molecular formula C9H17NO3 B14003475 Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate CAS No. 23825-66-3

Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate

Cat. No.: B14003475
CAS No.: 23825-66-3
M. Wt: 187.24 g/mol
InChI Key: OKWYNOWPEBJYLO-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate is a heterocyclic organic compound that contains an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the multicomponent reaction involving 1,2-amino alcohols, formaldehyde, and carboxylic acids under mild conditions . This method allows for the efficient formation of the oxazolidine ring with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can lead to the formation of amino alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxazolidinones, amino alcohols, and various substituted oxazolidine derivatives.

Scientific Research Applications

Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-ethyl-4,5-dimethyl-1,2-oxazolidine-5-carboxylate
  • Ethyl 2-methyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate
  • Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-5-carboxylate

Uniqueness

Methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate is unique due to its specific substitution pattern on the oxazolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

23825-66-3

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-ethyl-3,4-dimethyl-1,2-oxazolidine-4-carboxylate

InChI

InChI=1S/C9H17NO3/c1-5-10-7(2)9(3,6-13-10)8(11)12-4/h7H,5-6H2,1-4H3

InChI Key

OKWYNOWPEBJYLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C(CO1)(C)C(=O)OC)C

Origin of Product

United States

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